Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate is a chemical compound with the molecular formula C15H15BrNNaO3S and a molecular weight of 392.24 g/mol. This compound is known for its role as a building block in the synthesis of various sulfonamide derivatives, which are significant in medicinal chemistry, particularly as inhibitors of the enzyme histone deacetylase (HDAC).
Vorbereitungsmethoden
The synthesis of Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate involves multiple steps. One common route starts with 3-Sulfobenzaldehyde Sodium Salt, which undergoes a series of reactions to form the desired product. The reaction conditions typically involve the use of solvents like water and organic solvents, and the reactions are carried out under controlled temperatures and pH conditions.
Analyse Chemischer Reaktionen
Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing novel sulfonamide derivatives.
Biology: It serves as an inhibitor of histone deacetylase (HDAC), which is crucial in gene expression regulation.
Medicine: The compound’s derivatives are explored for their potential in cancer treatment due to their HDAC inhibitory activity.
Industry: It is used in the production of various chemical intermediates and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate primarily involves the inhibition of histone deacetylase (HDAC). By inhibiting HDAC, the compound affects the acetylation status of histones, leading to changes in gene expression. This mechanism is particularly relevant in cancer treatment, where HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Sodium 3-(((4-Bromophenyl)(ethyl)amino)methyl)benzenesulfonate can be compared with other sulfonamide derivatives. Similar compounds include:
N-Ethyl-N-(3-sulfobenzyl)sulfanilic Acid Disodium Salt: Another sulfonamide derivative used in similar applications.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activities. The uniqueness of this compound lies in its specific structure and its potent HDAC inhibitory activity, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C15H15BrNNaO3S |
---|---|
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
sodium;3-[(4-bromo-N-ethylanilino)methyl]benzenesulfonate |
InChI |
InChI=1S/C15H16BrNO3S.Na/c1-2-17(14-8-6-13(16)7-9-14)11-12-4-3-5-15(10-12)21(18,19)20;/h3-10H,2,11H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
UZNOPQQXQDSVCC-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.